Enantiomeric Purity in Biocatalytic Resolution
A key differentiator for (R)-3-hydroxytetradecanoic acid (CAS 28715-21-1) is the ability to procure it with exceptionally high enantiomeric purity (>99% ee) via a validated biocatalytic route, a critical quality attribute when stereochemistry dictates biological function [1]. This method yields the (R)-enantiomer with significantly higher optical purity compared to its (S)-enantiomer counterpart under the same conditions [1].
| Evidence Dimension | Enantiomeric Excess (ee%) after 7h Porcine Pancreas Lipase Resolution |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | (S)-3-hydroxytetradecanoic acid methyl ester recovered from the same reaction: 98% ee |
| Quantified Difference | >1% absolute difference in ee, with the (R)-acid product achieving >99% enantiomeric purity |
| Conditions | Aqueous medium, porcine pancreas lipase catalysis, 7h incubation, substrate/lipase weight ratio 3:1, 43% conversion. |
Why This Matters
This ensures that researchers procuring the (R)-enantiomer receive a product of >99% stereochemical purity, which is essential for studies where the opposing enantiomer may be biologically inert or have antagonistic effects.
- [1] INFONA. (n.d.). Enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers as new antioxidants and enzyme inhibitors. Retrieved from https://www.infona.pl/resource/bwmeta1.element.springer-749ba368-141c-3c54-b244-dbd64d43b596. View Source
